molecular formula C23H26N2O2 B12612338 2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile CAS No. 917981-10-3

2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile

Cat. No.: B12612338
CAS No.: 917981-10-3
M. Wt: 362.5 g/mol
InChI Key: JAXDFZDBUQTFLH-UHFFFAOYSA-N
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Description

2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile is an organic compound characterized by its unique structure, which includes a nonane chain flanked by two benzonitrile groups connected via oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile typically involves the reaction of nonane-1,9-diol with benzonitrile in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of nonane-1,9-diol are replaced by benzonitrile groups. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic attack on the benzonitrile.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The benzonitrile groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are primary amines.

    Substitution: The major products depend on the substituent introduced, such as nitrobenzonitrile or bromobenzonitrile.

Scientific Research Applications

2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitrile groups, which can form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
  • 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile
  • 2,2’-[Decane-1,10-diylbis(oxy)]dibenzonitrile

Uniqueness

2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile is unique due to its specific chain length and the presence of benzonitrile groups. This structure imparts distinct physical and chemical properties, such as solubility, reactivity, and stability, which can be tailored for specific applications. The nonane chain provides flexibility, while the benzonitrile groups offer sites for further functionalization, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

917981-10-3

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[9-(2-cyanophenoxy)nonoxy]benzonitrile

InChI

InChI=1S/C23H26N2O2/c24-18-20-12-6-8-14-22(20)26-16-10-4-2-1-3-5-11-17-27-23-15-9-7-13-21(23)19-25/h6-9,12-15H,1-5,10-11,16-17H2

InChI Key

JAXDFZDBUQTFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCCCCCCOC2=CC=CC=C2C#N

Origin of Product

United States

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